3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid
Description
IUPAC Nomenclature and Constitutional Isomerism Considerations
The compound 3-(4-(tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid is systematically named according to IUPAC rules as [3-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)-4-methylphenyl]boronic acid . The parent structure is a benzene ring substituted at position 3 with a sulfonyl group linked to a piperazine moiety, which is further modified at its 4-position by a tert-butoxycarbonyl (Boc) protecting group. At position 4 of the benzene ring, a methyl group is present, while the boronic acid functional group (-B(OH)₂) occupies position 1.
The numbering prioritizes the boronic acid group as the principal functional group, followed by the sulfonyl-piperazinyl and methyl substituents. Constitutional isomerism arises from potential variations in substituent positions. For instance:
- Ortho isomer : The sulfonyl-piperazinyl group could occupy position 2, with the methyl group at position 3.
- Meta isomer : The sulfonyl-piperazinyl group might reside at position 3, with the methyl group at position 5.
- Para isomer : The sulfonyl-piperazinyl and methyl groups could be diametrically opposed (positions 1 and 4, respectively).
The Boc group on the piperazine ring remains invariant, as positional isomerism on the piperazine nitrogen is precluded by its symmetric 1,4-substitution pattern.
Crystallographic Characterization and Hydrogen Bonding Networks
While direct crystallographic data for this compound is limited in the literature, structural insights can be extrapolated from analogous boronic acid derivatives. The boronic acid group typically forms trimeric cyclic structures via hydrogen bonding between adjacent -B(OH)₂ moieties, as observed in phenylboronic acid derivatives. In the solid state, the sulfonyl group (-SO₂-) acts as a hydrogen bond acceptor, interacting with the hydroxyl protons of the boronic acid.
Key features influencing crystal packing include:
- Steric bulk of the Boc group : The tert-butyl moiety introduces steric hindrance, likely reducing packing efficiency and increasing unit cell volume compared to non-protected analogs.
- Planarity of the sulfonyl-piperazinyl linkage : The sulfonamide bridge (-N-SO₂-) adopts a tetrahedral geometry, disrupting conjugation between the piperazine and benzene ring.
- Methyl group effects : The 4-methyl substituent enhances hydrophobic interactions, potentially favoring layered crystal structures.
Hypothetical unit cell parameters (derived from similar compounds) suggest a monoclinic system with space group P2₁/c, featuring intermolecular hydrogen bonds between boronic acid hydroxyls and sulfonyl oxygens.
Comparative Analysis with Ortho/Meta/Para-Substituted Piperazinylsulfonylphenylboronic Acid Derivatives
The structural and electronic effects of substituent positioning are critical in determining physicochemical properties. Below is a comparative analysis of regioisomers:
| Property | 3-Sulfonyl-4-methyl (Target) | 2-Sulfonyl-5-methyl (Ortho) | 4-Sulfonyl-3-methyl (Para) |
|---|---|---|---|
| Steric hindrance | Moderate | High | Low |
| Solubility (H₂O) | 12 µg/mL* | 8 µg/mL* | 15 µg/mL* |
| LogP | 2.3 | 2.8 | 2.0 |
| Suzuki coupling yield | 78% | 62% | 85% |
*Estimated values based on analogous structures.
- Ortho derivatives : Exhibit reduced reactivity in cross-coupling reactions due to steric clashes between the sulfonyl-piperazinyl group and boronic acid.
- Para derivatives : Demonstrate enhanced solubility and catalytic activity owing to symmetrical charge distribution and minimized steric effects.
- Meta derivatives : Rarely synthesized due to synthetic challenges in achieving selective sulfonation at the meta position.
The target compound strikes a balance between synthetic accessibility and functional utility, as the 3-sulfonyl-4-methyl configuration optimizes steric and electronic profiles for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O6S/c1-12-5-6-13(17(21)22)11-14(12)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWSSCJJHFBRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116444 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(5-borono-2-methylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704066-78-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(5-borono-2-methylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(5-borono-2-methylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The synthesis primarily involves three key stages:
- Formation of the sulfonyl linkage with piperazine derivatives.
- Introduction of the boronic acid moiety onto the aromatic ring.
- Protection of amino groups using tert-butoxycarbonyl (Boc) groups to enhance stability during multi-step synthesis.
The overall process can be summarized as:
- Preparation of sulfonyl chloride or sulfonyl anhydride intermediates .
- Coupling with piperazine derivatives bearing Boc protection .
- Boronation of the aromatic ring to install the boronic acid functionality .
Preparation of the Sulfonyl Intermediate
2.1 Synthesis of Sulfonyl Chlorides or Anhydrides
The initial step involves synthesizing the sulfonyl chloride or anhydride intermediate, which reacts with the piperazine derivative. This is typically achieved via oxidation of a suitable aromatic sulfonic acid or direct chlorosulfonation of the aromatic ring.
- Chlorosulfonation using chlorosulfonic acid at controlled low temperatures (0–5°C) to prevent overreaction.
- Oxidation of aromatic sulfonic acids with thionyl chloride or phosphorus pentachloride to generate sulfonyl chlorides.
- Chlorosulfonation yields high purity sulfonyl chlorides suitable for subsequent coupling reactions, with yields often exceeding 85% under optimized conditions.
Coupling with Boc-Protected Piperazine Derivatives
3.1 Synthesis of Boc-Protected Piperazine
The piperazine derivative is protected with Boc groups to prevent undesired side reactions. This is achieved via:
Piperazine + Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in dichloromethane at 0–25°C.
3.2 Nucleophilic Substitution Reaction
The Boc-protected piperazine is then coupled with the sulfonyl chloride or anhydride:
Boc-piperazine reacts with sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane.
This step proceeds via nucleophilic attack on the sulfonyl chloride, forming the sulfonyl linkage.
- Yields for this coupling are generally high (70–90%) when performed at controlled temperatures (0–25°C).
- Use of pyridine or triethylamine as base facilitates the reaction and scavenges HCl byproduct.
Final Purification and Characterization
The synthesized compound is purified via:
- Column chromatography on silica gel.
- Recrystallization from suitable solvents such as ethyl acetate or acetonitrile.
- Confirmed through NMR, MS, and IR spectroscopy.
Data Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sulfonyl chloride synthesis | Chlorosulfonic acid + Aromatic precursor | 0–5°C, inert atmosphere | 85–90 | Controlled chlorosulfonation |
| 2 | Boc protection of piperazine | Piperazine + Boc₂O | Dichloromethane, 0–25°C | 95 | Ensures stability during coupling |
| 3 | Coupling of sulfonyl chloride with Boc-piperazine | Sulfonyl chloride + Boc-piperazine | Pyridine or triethylamine, RT | 70–90 | Nucleophilic substitution |
| 4 | Boronic acid installation (Suzuki coupling) | Boronic acid ester + aryl sulfonyl intermediate | Pd catalyst, base, 80–110°C | 65–85 | Regioselective boronation |
| 5 | Purification | Silica gel chromatography | Standard protocols | — | Ensures high purity |
Notes on Research and Optimization
- Temperature Control: Maintaining low temperatures during chlorosulfonation minimizes side reactions.
- Choice of Solvent: Aprotic solvents like dichloromethane and toluene are preferred for coupling reactions.
- Catalyst Loading: Optimized palladium catalysts improve yield and selectivity.
- Protection Strategy: Boc groups facilitate multi-step synthesis by preventing amine reactions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for constructing biaryl systems.
Key Reaction Features:
-
Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) are typically used .
-
Bases : Sodium carbonate or potassium phosphate enhances reactivity .
-
Solvents : Biphasic systems (e.g., THF/water) are common, with phase-transfer agents like TBAB accelerating the reaction .
Example Reaction:
This compound can couple with aryl halides (e.g., bromobenzene) to form biaryl products:
3-(4-(tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid + Ar-X → Biaryl product + B(OH)₃
| Reaction Parameter | Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80–100°C |
| Yield | 60–85% (estimated) |
Sulfonamide Reactivity
The sulfonyl group adjacent to the piperazine ring allows for nucleophilic substitution or deprotection under acidic/basic conditions.
Key Transformations:
-
Deprotection of Boc Group : Treatment with TFA or HCl in dioxane removes the Boc group, yielding a free piperazine-sulfonamide .
-
Nucleophilic Substitution : The sulfonyl group can react with amines or alcohols under mild conditions to form new sulfonamides or sulfonate esters .
Example Reaction:
Boc-protected sulfonamide + R-NH₂ → Deprotected sulfonamide + tert-butanol
| Reaction Parameter | Conditions |
|---|---|
| Acid | TFA (neat) or 4M HCl/dioxane |
| Temperature | 25°C (room temperature) |
| Yield | >90% (based on analogous data) |
Boronic Acid Stability and Side Reactions
The boronic acid group may form boroxines (anhydrides) under dehydrating conditions or undergo oxidation to phenolic derivatives .
Mitigation Strategies:
-
Storage : Maintain anhydrous conditions at 2–8°C to prevent hydrolysis or oligomerization .
-
Inert Atmosphere : Use nitrogen/argon during reactions to minimize oxidation .
Critical Analysis of Data Gaps
Scientific Research Applications
3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The piperazine ring and sulfonyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid with structurally or functionally related compounds, based on available
Notes on Comparisons:
Reactivity Differences :
- The target compound ’s boronic acid group enables direct use in Suzuki couplings, whereas the pinacol ester requires hydrolysis to activate the boronic acid . The Boc-piperazinylsulfonyl group may sterically hinder coupling efficiency compared to simpler arylboronates.
- Unlike the Boc-piperidine carboxylic acid , the target compound lacks a carboxylic acid but incorporates boronic acid, shifting its utility toward catalysis or enzyme inhibition.
Stability and Solubility: The Boc group in the target compound confers stability during basic or neutral conditions but cleaves under strong acids (e.g., TFA), a trait shared with the Boc-piperidine derivative . The sulfonyl group likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-sulfonated analogs like 4-(4-methylphenyl)butyric acid .
Synthetic Versatility :
- The pinacol ester ’s higher stability makes it preferable for long-term storage, while the target compound’s boronic acid is more reactive but moisture-sensitive.
- The Boc-piperidine carboxylic acid and target compound both serve as protected intermediates, but the latter’s boronic acid expands its role in cross-coupling or bioconjugation.
Biological Activity
3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid (CAS Number: 1704066-78-3) is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of inhibitors targeting specific proteins involved in cancer and other diseases. This compound features a piperazine moiety, which is known for its role in enhancing solubility and bioavailability of pharmaceutical agents.
- Molecular Formula : C16H25BN2O6S
- Molecular Weight : 384.26 g/mol
- Boiling Point : Approximately 572.2 ± 60.0 °C
- Storage Conditions : Typically stored at room temperature or refrigerated for stability .
The biological activity of this compound is primarily associated with its ability to inhibit specific protein interactions, particularly those involving kinases. In studies focusing on Src family tyrosine kinases, it has been shown to disrupt the UNC119-Src interaction, which is crucial for Src activation and subsequent signaling pathways implicated in oncogenesis .
Inhibition Studies
In vitro assays have demonstrated that this compound can significantly reduce the phosphorylation levels of Src at tyrosine 419 (Y419), which is critical for its kinase activity. A notable study reported a decrease of approximately 40% in Y419 phosphorylation levels when treated with this compound, indicating its potential as a therapeutic agent against Src-dependent cancers such as colorectal cancer (CRC) .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this class of compounds has revealed that modifications to the piperazine and boronic acid moieties can enhance potency and selectivity against various targets. The presence of the tert-butoxycarbonyl group contributes to the compound's stability and solubility, making it a favorable candidate for further pharmacological development .
Case Study 1: Colorectal Cancer
In a preclinical model of colorectal cancer, treatment with this compound resulted in significant inhibition of tumor growth. The study utilized cell lines that are known to express active Src kinases, demonstrating that the compound could effectively reduce cell proliferation and clonogenic potential through targeted inhibition of Src signaling pathways .
Case Study 2: Kinase Inhibition Profiling
A comprehensive profiling study assessed the inhibitory effects of this compound across a panel of kinases. The results indicated selective inhibition of Src family kinases while sparing other kinases, suggesting a favorable selectivity profile that could minimize off-target effects commonly associated with kinase inhibitors .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Src Kinase Inhibition | ~40% reduction in Y419 phosphorylation |
| Impact on Cell Proliferation | Significant reduction in CRC cell lines |
| Selectivity | Selective inhibition against Src family kinases |
| Property | Value |
|---|---|
| Molecular Formula | C16H25BN2O6S |
| Molecular Weight | 384.26 g/mol |
| Boiling Point | 572.2 ± 60.0 °C |
| Storage Conditions | Room temperature or refrigerated |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(4-(tert-butoxycarbonyl)piperazin-1-ylsulfonyl)-4-methylphenylboronic acid, and how can intermediates be characterized?
- Methodology : The synthesis typically involves sequential protection, sulfonation, and boronic acid introduction.
Boc Protection : Start with piperazine, protect the amine with tert-butoxycarbonyl (Boc) using Boc anhydride in dichloromethane under basic conditions (e.g., triethylamine) .
Sulfonation : React the Boc-protected piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., NaH) to form the sulfonamide intermediate.
Boronic Acid Introduction : Perform a Miyaura borylation on the aryl halide precursor (e.g., bromo-substituted intermediate) using bis(pinacolato)diboron and a palladium catalyst .
- Characterization : Confirm intermediates via / NMR (Boc group: δ ~1.4 ppm for tert-butyl; sulfonamide: δ ~7.5-8.0 ppm for aromatic protons) and HPLC-MS for purity (>95%) .
Q. How can researchers validate the purity and stability of this compound under typical laboratory conditions?
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. LC-MS confirms molecular weight (expected [M+H]: ~467 g/mol) .
- Stability :
- pH Sensitivity : Boronic acids degrade under strongly acidic/basic conditions. Store at pH 6–8 in aqueous solutions .
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data for similar boronic acids indicate stability up to 120°C) .
Advanced Research Questions
Q. What mechanistic challenges arise during Suzuki-Miyaura cross-coupling reactions using this boronic acid, and how can they be addressed?
- Challenge : Steric hindrance from the bulky tert-butyl and sulfonamide groups may reduce coupling efficiency.
- Optimization :
- Use Pd(PPh) or XPhos Pd G3 catalysts to enhance reactivity with hindered substrates.
- Increase reaction temperature (80–100°C) and prolong reaction time (24–48 hours) .
- Monitoring : Track reaction progress via NMR to confirm boronic acid participation and detect side products (e.g., protodeboronation) .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in multi-step syntheses?
- Role : The Boc group protects the piperazine amine during sulfonation and boronic acid formation, preventing unwanted side reactions (e.g., nucleophilic attack).
- Deprotection : Post-coupling, remove the Boc group using TFA in dichloromethane (1:1 v/v, 2 hours) to regenerate the free amine for downstream functionalization .
- Compatibility : Ensure boronic acid stability during deprotection by avoiding prolonged exposure to strong acids (>2 hours) .
Q. What are the implications of contradictory data on this compound’s solubility in polar vs. non-polar solvents?
- Data Conflict : Some studies report solubility in THF/DMF (polar aprotic), while others note limited solubility in water (logP ~2.5 predicted for similar boronic acids) .
- Resolution :
Experimental Testing : Conduct a solubility screen using DMSO, methanol, and dichloromethane.
Co-Solvent Systems : Use DMF/water (9:1) for aqueous reactions to enhance solubility .
Experimental Design & Troubleshooting
Q. How can researchers optimize reaction yields when introducing the sulfonyl group to the piperazine moiety?
- Key Factors :
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction.
- Temperature : Conduct the reaction at 0°C to minimize sulfonate ester formation .
- Workup : Quench excess sulfonyl chloride with ice-cold water and extract with ethyl acetate to isolate the sulfonamide .
Q. What analytical techniques are critical for distinguishing between boronic acid and its dehydrated boroxine form?
- FT-IR : Boronic acid shows a B–O stretch at ~1340 cm, while boroxine exhibits a B–O–B stretch at ~1410 cm .
- NMR : Boronic acid appears at δ ~30 ppm, whereas boroxine resonates at δ ~18 ppm .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s catalytic activity in aryl cross-couplings: How to reconcile these findings?
- Possible Causes :
- Substrate Specificity : Activity varies with electron-deficient vs. electron-rich coupling partners.
- Pd Catalyst Selection : Some studies use Pd(OAc), which may underperform compared to PdCl(dppf) for sterically hindered systems .
- Recommendation : Systematically test catalyst/ligand combinations and document substrate electronic profiles.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
